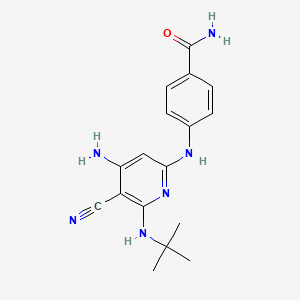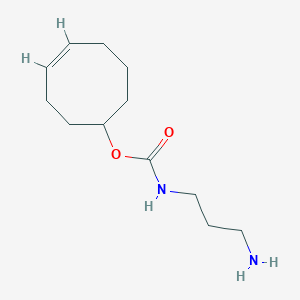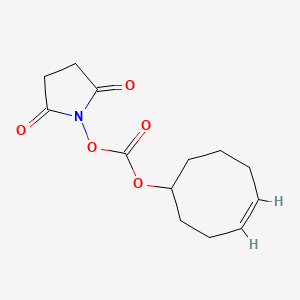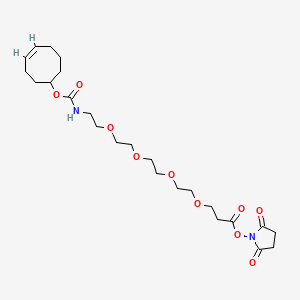
3-(benzylamino)-N-hydroxy-4-methylbenzamide
Übersicht
Beschreibung
This would typically involve identifying the compound’s molecular structure and functional groups.
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It may include various chemical reactions, catalysts, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopy.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It may include identifying reaction mechanisms, reaction rates, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, and reactivity.Wissenschaftliche Forschungsanwendungen
-
Enantioselective Synthesis
- Field : Organic Chemistry
- Application : The compound is used in the enantioselective synthesis of β-aminoacids via Michael addition reactions .
- Method : The process involves the thermodynamic control of products at equilibrium using the lipase CalB as a catalyst . The solvent engineering has been applied for controlling the resolution .
- Results : The enzymatic chemo- and enantioselective synthesis of ®-(−)-N-benzyl-3-(benzylamino)butanamide is reported .
-
Synthesis of Pyrrolidine Derivatives
- Field : Organic Chemistry
- Application : The compound is used as a starting reagent in the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, 3-[benzyl-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propionitrile .
- Method : It undergoes aza-type Michael reaction with 1-hydroxymethyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester under mild conditions .
- Results : The synthesis results in the production of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, 3-[benzyl-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propionitrile .
-
CETP Inhibition
- Field : Biochemistry
- Application : A series of benzylamino-methanones, which are similar to the compound , have been synthesized and bioassayed for CETP inhibition .
- Method : The specific methods of synthesis and bioassay are not detailed in the source .
- Results : The most potent of these benzylamino-methanones illustrated 30% CETP inhibition at 10 μM .
-
Benzylic Oxidations and Reductions
- Field : Organic Chemistry
- Application : The compound, being a benzylamine derivative, could potentially be used in benzylic oxidations and reductions . These reactions involve the transformation of the benzylic position, which is the carbon atom adjacent to the aromatic ring .
- Method : The oxidation of alkyl side-chains is normally effected by hot acidic permanganate solutions . Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .
- Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .
-
Manufacturing of Pharmaceuticals
- Field : Pharmaceutical Chemistry
- Application : Benzylamine, a compound similar to “3-(benzylamino)-N-hydroxy-4-methylbenzamide”, is used in the industrial production of many pharmaceuticals .
- Method : The specific methods of synthesis and application would depend on the particular pharmaceutical being produced .
- Results : The results would also vary depending on the specific pharmaceutical product .
-
Aza-Michael Additions
- Field : Organic Chemistry
- Application : The compound could potentially be used in Aza-Michael additions, a type of organic reaction .
- Method : The specific methods of application would depend on the particular reaction being carried out .
- Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .
-
Solvent Engineering in Lipase-Catalyzed Synthesis
- Field : Biochemistry
- Application : The compound could potentially be used in the lipase-catalyzed synthesis of β-aminoacids via Michael addition reactions .
- Method : The process involves the thermodynamic control of products at equilibrium using the lipase CalB as a catalyst . The solvent engineering has been applied for controlling the resolution .
- Results : The enzymatic chemo- and enantioselective synthesis of ®-(−)-N-benzyl-3-(benzylamino)butanamide is reported .
-
Aza-Michael Additions to Acrylates
- Field : Organic Chemistry
- Application : The compound could potentially be used in Aza-Michael additions of benzylamine to α,β-unsaturated esters to prepare N-benzylated β-amino esters .
- Method : The process is carried out in the presence of catalytic amounts of DBU (0.2 eq) via a solvent-free reaction .
- Results : Depending on the α,β-unsaturated esters, a reduction in reaction times is observed, with good to excellent yields for aza-Michael addition .
-
Manufacturing of Pharmaceuticals
- Field : Pharmaceutical Chemistry
- Application : Benzylamine, a compound similar to “3-(benzylamino)-N-hydroxy-4-methylbenzamide”, is used in the industrial production of many pharmaceuticals .
- Method : The specific methods of synthesis and application would depend on the particular pharmaceutical being produced .
- Results : The results would also vary depending on the specific pharmaceutical product .
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This could involve identifying potential applications for the compound or areas for further research.
Eigenschaften
IUPAC Name |
3-(benzylamino)-N-hydroxy-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-7-8-13(15(18)17-19)9-14(11)16-10-12-5-3-2-4-6-12/h2-9,16,19H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBARTUEWCQNSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NO)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylamino)-N-hydroxy-4-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene](/img/structure/B611248.png)
![5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile](/img/structure/B611250.png)




![3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B611256.png)


![(2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide](/img/structure/B611260.png)
![2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride](/img/structure/B611262.png)

![2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol](/img/structure/B611265.png)
![3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside](/img/structure/B611267.png)